An In-depth Technical Guide to 2,4-Difluoromandelic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2,4-Difluoromandelic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoromandelic acid, a fluorinated derivative of mandelic acid, is a chiral α-hydroxy carboxylic acid of significant interest in the pharmaceutical and chemical industries. The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique electronic properties, enhancing its utility as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2,4-Difluoromandelic acid, tailored for professionals in research and drug development.
Chemical Properties and Structure
2,4-Difluoromandelic acid is a white crystalline solid. The presence of two electron-withdrawing fluorine atoms at the 2 and 4 positions of the phenyl ring significantly influences its acidity and reactivity compared to the parent mandelic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-Difluoromandelic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₂O₃ | [1] |
| Molecular Weight | 188.13 g/mol | [1] |
| Melting Point | 220-221 °C | [2] |
| Boiling Point | 306.464 °C at 760 mmHg (Predicted) | [2] |
| pKa | 3.06 ± 0.10 (Predicted) | [2] |
| Appearance | White Solid | [3] |
| Solubility | Soluble in polar organic solvents. | General Knowledge |
Structural Information
The chemical structure of 2,4-Difluoromandelic acid is characterized by a phenyl ring substituted with two fluorine atoms, a hydroxyl group, and a carboxylic acid group, with a chiral center at the α-carbon.
| Identifier | String |
| SMILES | C1=CC(=C(C=C1F)F)C(C(=O)O)O |
| InChI | InChI=1S/C8H6F2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 2,4-Difluoromandelic acid are crucial for its application in research and development.
Synthesis of 2,4-Difluoromandelic Acid
The synthesis of 2,4-Difluoromandelic acid typically proceeds through a two-step process starting from 2,4-difluorobenzaldehyde: 1) formation of the corresponding cyanohydrin (mandelonitrile derivative), followed by 2) acid-catalyzed hydrolysis.
Step 1: Synthesis of 2-(2,4-Difluorophenyl)-2-hydroxyacetonitrile (2,4-Difluoromandelonitrile)
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Materials: 2,4-Difluorobenzaldehyde, Sodium Cyanide (NaCN), Sodium Bisulfite (NaHSO₃), Ice, Benzene.
-
Procedure:
-
In a wide-mouthed glass jar equipped with a mechanical stirrer, dissolve sodium cyanide in water.
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Add 2,4-difluorobenzaldehyde to the solution.
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While stirring, slowly add a saturated solution of sodium bisulfite.
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During the addition, add cracked ice to maintain a low temperature.
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Separate the resulting oily layer of 2,4-difluoromandelonitrile using a separatory funnel.
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Extract the aqueous layer with benzene, evaporate the benzene, and combine the residual nitrile with the main portion.
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Step 2: Hydrolysis to 2,4-Difluoromandelic Acid
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Materials: 2,4-Difluoromandelonitrile, Concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
Place the crude 2,4-difluoromandelonitrile in an evaporating dish and add concentrated hydrochloric acid.
-
Allow the hydrolysis to proceed in a cold environment for approximately 12 hours.
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Heat the mixture on a steam bath to remove water and excess HCl.
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Cool the mixture to precipitate a mixture of 2,4-Difluoromandelic acid and ammonium chloride.
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Collect the solid by filtration.
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Purification by Recrystallization
Purification of the crude 2,4-Difluoromandelic acid is essential to remove impurities, primarily ammonium chloride.
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Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for mandelic acid derivatives include water or a mixture of organic solvents.
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General Procedure:
-
Dissolve the crude solid in a minimal amount of hot solvent to form a saturated solution.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
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Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]
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Dry the crystals under vacuum.
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Chiral Resolution by High-Performance Liquid Chromatography (HPLC)
As a chiral compound, the separation of the enantiomers of 2,4-Difluoromandelic acid is often necessary for pharmaceutical applications. Chiral HPLC is a powerful analytical and preparative technique for this purpose.
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Column: A chiral stationary phase (CSP) is required. Columns such as CHIRALPAK® IC, which is based on immobilized cellulose derivatives, have been shown to be effective for the separation of mandelic acid and its derivatives.[3][6]
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary for acidic compounds.[3][6]
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Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum for the compound (e.g., around 230 nm for mandelic acid derivatives).[3]
-
General Conditions:
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of 2,4-Difluoromandelic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the α-proton, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The chemical shifts of the aromatic carbons will be significantly affected by the attached fluorine atoms, exhibiting characteristic C-F coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-Difluoromandelic acid will display characteristic absorption bands for the functional groups present:
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O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp band around 1700-1750 cm⁻¹.
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C-F stretch: Strong bands in the region of 1300-1100 cm⁻¹.
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Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.
Applications in Drug Development
2,4-Difluoromandelic acid serves as a crucial chiral building block in the synthesis of various pharmaceuticals. The incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[8]
Role as a Pharmaceutical Intermediate
Fluorinated mandelic acid derivatives are precursors to a wide range of APIs, including those with potential applications as:
-
Anticancer agents
-
Anti-inflammatory drugs
-
Antibiotics[9]
The difluoro substitution pattern can lead to improved pharmacokinetic and pharmacodynamic profiles of the final drug molecule.
Signaling Pathways
While specific signaling pathways directly modulated by 2,4-Difluoromandelic acid are not extensively documented in public literature, its role as a precursor implies its indirect involvement in the development of drugs that target various cellular signaling cascades. The structural motifs derived from this acid are designed to interact with specific biological targets, such as enzymes or receptors, within these pathways. The development of drugs targeting signaling pathways is a key area of research in diseases like cancer and inflammatory disorders.[10]
Mandatory Visualizations
Logical Workflow for Synthesis and Purification
References
- 1. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. scribd.com [scribd.com]
- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. mdpi.com [mdpi.com]
